3-(benzylthio)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-4-amine
Overview
Description
3-(benzylthio)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.09939694 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, a class to which the specified compound belongs, have been synthesized and screened for antimicrobial activities. For instance, some novel triazole derivatives were found to possess good to moderate activities against various microorganisms. This indicates the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer and Cytotoxic Activities
Another critical area of research is the anticancer and cytotoxic activities of triazole derivatives. Compounds synthesized from similar structures have been evaluated for their cytotoxicity and effects on immunocompetent cells, showing that certain derivatives possess high cytotoxicity against thymocytes and stimulate B-cells' response, suggesting potential as anticancer agents (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Antitumor Properties
Specific triazole derivatives have shown antitumor properties, with some compounds being evaluated for their ability to inhibit Bcl-2, a protein known to prevent apoptosis in cancer cells. Such studies suggest that these compounds could serve as a basis for developing new anticancer therapies (Hamdy, Ziedan, Ali, El-Sadek, Lashin, Brancale, Jones, Westwell, 2013).
Gas/Vapor Sorption and Sensing Applications
Furthermore, the structure of triazole derivatives has been explored for applications beyond biological activities, such as in materials science. For instance, an amine-decorated luminescent metal-organic framework (MOF) demonstrated selective gas/vapor sorption and nanomolar sensing of nitroaromatic compounds in water. This showcases the versatility of triazole derivatives in designing functional materials for environmental monitoring and safety applications (Das & Mandal, 2018).
Properties
IUPAC Name |
3-benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-triazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-21-16(15-10-22-13-8-4-5-9-14(13)23-15)19-20-17(21)24-11-12-6-2-1-3-7-12/h1-9,15H,10-11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQZTPSHTYERFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(N3N)SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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